

Application Notes and Protocols for Tracking Nucleic Acids with Sulfo-Cy5-tetrazine

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Compound of Interest		
Compound Name:	Sulfo-Cy5-tetrazine	
Cat. No.:	B15599164	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to fluorescently label and track nucleic acids within cellular environments is a cornerstone of modern molecular biology and drug development. This document provides detailed protocols for the covalent labeling of nucleic acids using a two-step bioorthogonal click chemistry approach. This method involves the incorporation of a trans-cyclooctene (TCO) moiety into the nucleic acid, followed by a highly efficient and specific reaction with **Sulfo-Cy5-tetrazine**, a water-soluble and bright far-red fluorescent dye.

The inverse electron demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is exceptionally fast and proceeds under biocompatible conditions, making it an ideal tool for labeling sensitive biological molecules.[1][2] The resulting Sulfo-Cy5 labeled DNA or RNA can be used for a variety of applications, including in vitro and in vivo tracking of viral RNA, visualization of chromosome dynamics, and monitoring of nucleic acid delivery.[3][4][5][6]

Principle of the Method

The labeling strategy is a two-step process:

 Modification of the Nucleic Acid: A trans-cyclooctene (TCO) group, the dienophile, is incorporated into the DNA or RNA. This is typically achieved by enzymatic incorporation of a



TCO-modified nucleotide (e.g., TCO-dUTP for DNA or TCO-UTP for RNA) during PCR or in vitro transcription.

Click Reaction: The TCO-modified nucleic acid is then reacted with Sulfo-Cy5-tetrazine.
 The tetrazine moiety of the dye rapidly and specifically reacts with the TCO group in a bioorthogonal manner, forming a stable covalent bond and attaching the Sulfo-Cy5 fluorophore to the nucleic acid.[7][8]

Quantitative Data

Physicochemical and Spectroscopic Properties of Sulfo-

Cv5-tetrazine

Property	Value	Reference
Molecular Formula	C43H49N7O10S3	[9][10]
Molecular Weight	~920.1 g/mol	[9][10]
Excitation Maximum (λex)	~646-649 nm	[9][11]
Emission Maximum (λem)	~662-670 nm	[9][11]
Molar Extinction Coefficient (ε)	~250,000 - 271,000 M ⁻¹ cm ⁻¹	[9][11]
Solubility	Water, DMSO, DMF	[9]
Storage	-20°C, protected from light	[11]

Recommended Reaction Conditions for TCO-Tetrazine Ligation



Parameter	Recommended Condition	Reference
Reactants	TCO-modified Nucleic Acid and Sulfo-Cy5-tetrazine	
Molar Ratio (Dye:NA)	1.5:1 to 20:1 (empirical optimization recommended)	
Reaction Buffer	PBS, pH 7.4	_
Temperature	Room temperature (20-25°C)	[2]
Reaction Time	30-60 minutes	

Experimental Protocols Protocol 1: Incorporation of TCO into DNA via PCR

This protocol describes the generation of TCO-modified DNA by substituting dTTP with 5-TCO-PEG4-dUTP during a standard PCR reaction.

Materials:

- DNA template
- Forward and reverse primers
- High-fidelity DNA polymerase tolerant to modified nucleotides (e.g., KOD XL, Deep Vent)
- dNTP mix (dATP, dCTP, dGTP)
- 5-TCO-PEG4-dUTP (e.g., from Jena Bioscience)
- PCR buffer
- Nuclease-free water

PCR Reaction Mixture:



Component	Final Concentration	Example (50 µL reaction)
10x PCR Buffer	1x	5 μL
dATP, dCTP, dGTP	200 μM each	1 μL of 10 mM stock
dTTP	150 μΜ	0.75 μL of 10 mM stock
5-TCO-PEG4-dUTP	50 μΜ	2.5 μL of 1 mM stock
Forward Primer	0.5 μΜ	2.5 μL of 10 μM stock
Reverse Primer	0.5 μΜ	2.5 μL of 10 μM stock
DNA Template	1-10 ng	1 μL
DNA Polymerase	1-2 units	0.5 μL
Nuclease-free water	Up to 50 μL	

Note: The ratio of TCO-dUTP to dTTP can be optimized to control the density of the modification. A 1:3 ratio is a good starting point.

PCR Cycling Conditions (example):

Step	Temperature	Time	Cycles
Initial Denaturation	95°C	2 min	1
Denaturation	95°C	30 sec	30-35
Annealing	55-65°C	30 sec	
Extension	72°C	1 min/kb	-
Final Extension	72°C	5 min	1
Hold	4°C	œ	

Post-PCR Purification:

Purify the TCO-modified PCR product using a standard PCR purification kit or ethanol precipitation to remove unincorporated nucleotides and primers.



Protocol 2: In Vitro Transcription for TCO-Modified RNA

This protocol can be adapted from standard in vitro transcription protocols to incorporate TCO-UTP into RNA transcripts.

Materials:

- Linearized DNA template with a T7, SP6, or T3 promoter
- T7, SP6, or T3 RNA Polymerase
- NTP mix (ATP, CTP, GTP)
- TCO-modified UTP
- Transcription buffer
- · RNase inhibitor
- DNase I (RNase-free)
- · Nuclease-free water

Transcription Reaction Mixture (20 μL):



Component	Amount
5x Transcription Buffer	4 μL
100 mM DTT	2 μL
ATP, CTP, GTP (10 mM each)	2 μL each
UTP (10 mM)	1 μL
TCO-UTP (10 mM)	1 μL
Linearized DNA template (0.5-1 μg)	X μL
RNase Inhibitor	1 μL
RNA Polymerase	2 μL
Nuclease-free water	Up to 20 μL

Procedure:

- Combine all components in a nuclease-free tube.
- Incubate at 37°C for 2-4 hours.
- Add 1 μ L of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
- Purify the TCO-modified RNA using an RNA purification kit, lithium chloride precipitation, or size-exclusion chromatography.

Protocol 3: Labeling of TCO-Modified Nucleic Acids with Sulfo-Cy5-tetrazine

Materials:

- Purified TCO-modified DNA or RNA
- Sulfo-Cy5-tetrazine
- Anhydrous DMSO



- Phosphate-buffered saline (PBS), pH 7.4
- Nuclease-free water

Procedure:

- Prepare a 10 mM stock solution of Sulfo-Cy5-tetrazine in anhydrous DMSO.
- In a microcentrifuge tube, dissolve the TCO-modified nucleic acid in PBS.
- Add a 1.5 to 5-fold molar excess of the Sulfo-Cy5-tetrazine stock solution to the nucleic acid solution.
- Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
- The reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.

Protocol 4: Purification of Labeled Nucleic Acids

It is crucial to remove unreacted **Sulfo-Cy5-tetrazine** for accurate downstream applications and quantification.

Method 1: Spin Desalting Columns

- Equilibrate a spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) with PBS according to the manufacturer's instructions.
- Apply the labeling reaction mixture to the column.
- Centrifuge to collect the purified, labeled nucleic acid.

Method 2: Ethanol Precipitation

- To the labeling reaction, add 0.1 volumes of 3 M sodium acetate (pH 5.2).
- Add 2.5 volumes of cold 100% ethanol.
- Incubate at -20°C for at least 1 hour.



- Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
- Carefully discard the supernatant.
- Wash the pellet with cold 70% ethanol.
- Air-dry the pellet and resuspend in a suitable buffer.

Protocol 5: Quantification and Degree of Labeling (DOL) Calculation

The degree of labeling (DOL), which represents the average number of dye molecules per nucleic acid, can be determined using UV-Vis spectrophotometry.

Procedure:

- Measure the absorbance of the purified, labeled nucleic acid at 260 nm (A260) and at the absorbance maximum of Sulfo-Cy5 (~647 nm, A647).
- Calculate the concentration of the nucleic acid using the following formula, which corrects for the absorbance of the dye at 260 nm:

Concentration of Nucleic Acid (M) = (A260 - (A647 * CF260)) / ε _NA

- CF260: Correction factor for the dye's absorbance at 260 nm (A260 / Amax). For Sulfo-Cy5, this is approximately 0.04.[11]
- ε_NA: Molar extinction coefficient of the nucleic acid at 260 nm. This can be estimated based on the nucleic acid sequence (for ssDNA, approx. 10,000 M⁻¹cm⁻¹ per base; for dsDNA, approx. 20 M⁻¹cm⁻¹ per base pair).
- Calculate the concentration of the Sulfo-Cy5 dye:

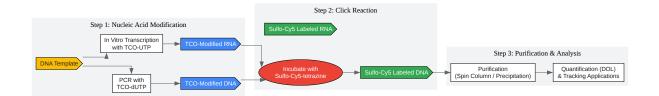
Concentration of Dye (M) = $A647 / \epsilon$ dye

- ε_dye: Molar extinction coefficient of Sulfo-Cy5 at ~647 nm (approx. 250,000 M⁻¹cm⁻¹).[9]
- Calculate the Degree of Labeling (DOL):



DOL = Concentration of Dye / Concentration of Nucleic Acid

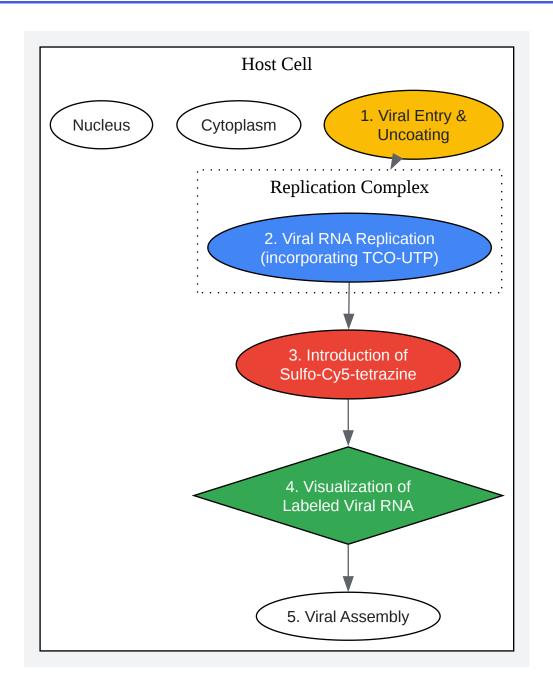
Visualizations



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Caption: Experimental workflow for labeling nucleic acids.





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Caption: Tracking viral RNA in a host cell.

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